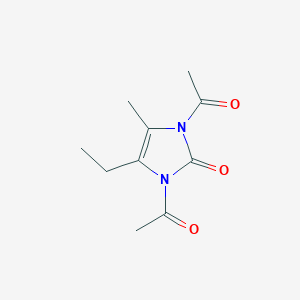
2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide, also known as DFQ or DPHQ, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has been used in scientific research as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent, as well as for its ability to modulate the immune system. Additionally, 2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of the immune system, and the reduction of inflammation. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide in lab experiments is its potential as a novel anticancer agent, with the ability to inhibit the growth of cancer cells. Additionally, 2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has been shown to have a low toxicity profile, which may make it a safer alternative to other anticancer agents. However, one limitation of using 2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide. One area of interest is the development of more efficient synthesis methods for 2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide, which may make it more accessible for use in scientific research. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide, which may lead to the development of more effective therapeutic strategies. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of 2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide in humans.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O/c1-15-11-12-16(2)18(13-15)23-14-19(17-7-3-5-9-21(17)26-23)24(28)27-22-10-6-4-8-20(22)25/h3-14H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADQYXGSFCZDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3503970.png)
![6-bromo-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3503975.png)
![2-(4-ethylphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B3503980.png)

![methyl N-{[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B3504000.png)
![2-(2-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-4-quinolinecarboxamide](/img/structure/B3504008.png)
![2-(4-propylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504028.png)

![1-[4-(4-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3504049.png)



